

# An In-depth Technical Guide to 6-Heptenyl Acetate (CAS 5048-30-6)

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## Compound of Interest

Compound Name: 6-Heptenyl acetate

Cat. No.: B1332133

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## Introduction

**6-Heptenyl acetate** is an acetate ester characterized by a seven-carbon chain with a terminal double bond. Its bifunctional nature, possessing both an ester and an alkene moiety, makes it a versatile building block and model substrate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on its role as an intermediate in the synthesis of complex molecules, particularly insect pheromones. For research purposes only, this compound is not intended for human or veterinary use.<sup>[1]</sup>

## Chemical and Physical Properties

**6-Heptenyl acetate** is a colorless to light yellow, clear liquid.<sup>[2][3]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **6-Heptenyl Acetate**

Property	Value	Source(s)
CAS Number	5048-30-6	[1][2][4]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>2</sub>	[1][2][4]
Molecular Weight	156.23 g/mol	[1][2][4]
IUPAC Name	hept-6-enyl acetate	[5]
Synonyms	7-Acetoxy-1-heptene, Acetic Acid 6-Heptenyl Ester	[1][2][6]
Appearance	Colorless to Light yellow clear liquid	[2][3]
Purity	>97.0% (GC)	[2][7]
Boiling Point	74 °C at 11.3 mmHg	[2]
Density	0.89 g/cm <sup>3</sup>	[8]
InChI	InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3	[2][5]
InChIKey	GNEUVQRNOYJQLS-UHFFFAOYSA-N	[2][5]
SMILES	C=CCCCCOC(C)=O	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **6-heptenyl acetate**. Key spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for **6-Heptenyl Acetate**

Technique	Key Features and Typical Chemical Shifts ( $\delta$ , ppm) or Wavenumbers ( $\text{cm}^{-1}$ )
$^1\text{H}$ NMR	- Vinylic protons ( $\text{C}=\text{CH}_2$ ): $\delta$ 5.3–5.8 ppm- Methylene protons adjacent to oxygen ( $-\text{CH}_2\text{O}-$ ): $\delta$ ~4.04 ppm- Acetate methyl protons ( $-\text{COCH}_3$ ): $\delta$ 2.0–2.1 ppm- Aliphatic chain protons ( $-\text{CH}_2-$ ): $\delta$ 1.2–1.5 ppm
$^{13}\text{C}$ NMR	- Carbonyl carbon ( $\text{C}=\text{O}$ ): $\delta$ 170–171 ppm- Olefinic carbons ( $\text{C}=\text{C}$ ): $\delta$ 120–130 ppm
IR Spectroscopy	- Ester $\text{C}=\text{O}$ stretch: $\sim 1740\text{ cm}^{-1}$ - $\text{C}-\text{O}-\text{C}$ asymmetric stretch: $\sim 1240\text{ cm}^{-1}$ - $\text{C}=\text{C}$ stretch: $\sim 1645\text{ cm}^{-1}$
Mass Spectrometry	Provides confirmation of molecular weight through the molecular ion peak and structural information via fragmentation patterns.

## Synthesis and Experimental Protocols

The most common methods for synthesizing **6-heptenyl acetate** involve the esterification of 6-hepten-1-ol.

### Fischer-Speier Esterification (Acid-Catalyzed)

This classical method involves the reaction of 6-hepten-1-ol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and is driven to completion by removing the water formed as a byproduct.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Heptenyl Acetate (CAS 5048-30-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332133#6-heptenyl-acetate-cas-number-5048-30-6]

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